(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propan-2-ol backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used for aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(2,4-dimethylphenyl)propan-2-one.
Reduction: Formation of 1-(2,4-dimethylphenyl)propan-2-amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2,4-dimethylphenyl)ethanol: A structurally similar compound with a different carbon backbone.
1-Amino-1-(2,4-dimethylphenyl)propan-1-OL: A positional isomer with the amino group at a different position.
Uniqueness
(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
QRRFXAGSYFYLJX-KOLCDFICSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]([C@@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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